1-phenyl-N-[2-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}formamido)ethyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide
Description
1-Phenyl-N-[2-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}formamido)ethyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide (hereafter referred to as the "target compound") is a bicyclic pyrazole derivative characterized by two cyclopenta[c]pyrazole cores linked via a formamidoethyl bridge. Each pyrazole ring is substituted with a phenyl group at the 1-position, and the carboxamide functionality at the 3-position facilitates interactions with biological targets.
The compound’s synthesis likely employs amide coupling strategies, such as HBTU-mediated reactions, given the prevalence of these methods in related pyrazole derivatives (e.g., compound 13 in ) . Its crystallographic characterization may involve SHELX programs, which are widely used for small-molecule refinement .
Properties
Molecular Formula |
C28H28N6O2 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
1-phenyl-N-[2-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbonyl)amino]ethyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C28H28N6O2/c35-27(25-21-13-7-15-23(21)33(31-25)19-9-3-1-4-10-19)29-17-18-30-28(36)26-22-14-8-16-24(22)34(32-26)20-11-5-2-6-12-20/h1-6,9-12H,7-8,13-18H2,(H,29,35)(H,30,36) |
InChI Key |
NSWVHQUUIYOGGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C(=O)NCCNC(=O)C3=NN(C4=C3CCC4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-[2-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}formamido)ethyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate cyclization and substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-[2-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}formamido)ethyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions could introduce new functional groups such as halides or amines .
Scientific Research Applications
1-phenyl-N-[2-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}formamido)ethyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-phenyl-N-[2-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}formamido)ethyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Observations :
- The bicyclic core of the target compound may enhance rigidity and binding selectivity compared to monocyclic analogs like those in and .
- Fluorophenyl substituents (e.g., in ’s compound) improve lipophilicity and metabolic stability, whereas the target’s unsubstituted phenyl groups may favor π-π interactions .
- The formamidoethyl linker in the target compound provides conformational flexibility, contrasting with the rigid tricyclo decane group in compound 13 .
Pharmacological Activity
For example:
- Compound 28b () demonstrated submicromolar EC₅₀ values in calcium mobilization assays (NTS1: 0.12 μM; NTS2: 0.45 μM), with competitive binding IC₅₀ values of 0.38 μM (NTS1) and 1.2 μM (NTS2) .
- Compound 13 () showed potent agonist activity via fluorometric imaging plate reader (FLIPR) assays, likely due to its carboxamide-tricyclo decane hybrid structure .
The target compound’s dual pyrazole cores could enhance receptor avidity through multivalent interactions, though steric hindrance from the bicyclic system might reduce binding kinetics compared to simpler analogs.
Biological Activity
The compound 1-phenyl-N-[2-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}formamido)ethyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a complex pyrazole derivative that has garnered attention for its potential biological activities. This article synthesizes findings from various studies regarding its synthesis, biological evaluation, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multiple steps that include the formation of the pyrazole core and subsequent functionalization. The general approach includes:
- Formation of the Pyrazole Ring : The initial step often involves the reaction of hydrazines with appropriate carbonyl compounds to form the pyrazole structure.
- Introduction of Functional Groups : Subsequent reactions introduce various substituents that enhance biological activity. For instance, formamido groups can be added to increase interaction with biological targets.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. In particular:
- Cell Line Studies : Compounds similar to the target structure have shown potent activity against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values often in the low micromolar range .
- Mechanism of Action : The anticancer effects are attributed to apoptosis induction and inhibition of cell proliferation through modulation of key signaling pathways such as PI3K/Akt and MAPK .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties:
- Testing Methods : Agar diffusion and broth microdilution methods were used to assess activity against both Gram-positive and Gram-negative bacteria. Notably, some derivatives showed significant inhibition zones (up to 18 mm) against strains like Staphylococcus aureus and Bacillus subtilis with MIC values ranging from 16 µg/mL to 32 µg/mL .
Enzymatic Inhibition
The pyrazole scaffold has been linked to inhibitory activity against various enzymes:
- Specific Targets : Studies have shown that certain derivatives can act as selective inhibitors for enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways .
Case Studies
Several case studies highlight the biological potential of similar pyrazole derivatives:
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
Data Table
Below is a summary table detailing the biological activities reported for related pyrazole compounds:
| Compound Structure | Activity Type | Target Organism/Cell Line | IC50/MIC Values |
|---|---|---|---|
| Pyrazole Derivative A | Anticancer | MCF-7 | IC50 = 10 µM |
| Pyrazole Derivative B | Antibacterial | Staphylococcus aureus | MIC = 16 µg/mL |
| Pyrazole Derivative C | Enzyme Inhibition | COX | IC50 = 25 µM |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
